4-Anilino-1-hydroxy-3-phenylbutan-2-one
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Overview
Description
4-Anilino-1-hydroxy-3-phenylbutan-2-one is an organic compound with a complex structure that includes an aniline group, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-1-hydroxy-3-phenylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-butanedione with an appropriate Grignard reagent, such as phenylmagnesium bromide, at low temperatures in the presence of tetrahydrofuran or a mixture of tetrahydrofuran and toluene . Another method involves the asymmetric epoxidation of 1-phenyl-3-buten-2-one followed by hydrogenolysis of the resulting α,β-epoxyketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Anilino-1-hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Anilino-1-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances and flavor compounds due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Anilino-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
1-Hydroxy-4-phenylbutan-2-one: Shares a similar structure but lacks the aniline group.
4-Hydroxy-4-phenylbutan-2-one: Similar structure with a hydroxyl group at a different position.
Uniqueness: 4-Anilino-1-hydroxy-3-phenylbutan-2-one is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
918785-06-5 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-anilino-1-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C16H17NO2/c18-12-16(19)15(13-7-3-1-4-8-13)11-17-14-9-5-2-6-10-14/h1-10,15,17-18H,11-12H2 |
InChI Key |
MWFSCWFZQKNDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=C2)C(=O)CO |
Origin of Product |
United States |
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